
4-(5-Nitro-4H-1,2,4-triazol-3-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Nitro-4H-1,2,4-triazol-3-yl)morpholine is a heterocyclic compound that features a morpholine ring attached to a nitro-substituted triazole moiety. This compound is of interest due to its potential applications in various fields, including energetic materials, pharmaceuticals, and agrochemicals. The presence of both the morpholine and triazole rings imparts unique chemical and physical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Nitro-4H-1,2,4-triazol-3-yl)morpholine typically involves the reaction of morpholine with a suitable triazole precursor. One common method involves the nitration of 1,2,4-triazole to form 5-nitro-1,2,4-triazole, which is then reacted with morpholine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent reaction with morpholine. The process requires careful control of reaction parameters such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Nitro-4H-1,2,4-triazol-3-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents or alkylating agents under appropriate conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 4-(5-Amino-4H-1,2,4-triazol-3-yl)morpholine.
Substitution: Formation of various substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-(5-Nitro-4H-1,2,4-triazol-3-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with specific biological activities.
Wirkmechanismus
The mechanism of action of 4-(5-Nitro-4H-1,2,4-triazol-3-yl)morpholine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or cytotoxic effects. The triazole ring can also interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Nitro-1,2,4-triazol-3-one (NTO): A similar compound with a nitro-substituted triazole ring, used as an energetic material.
4-Nitro-1,2,4-triazole: Another nitro-substituted triazole compound with applications in energetic materials and pharmaceuticals.
Uniqueness
4-(5-Nitro-4H-1,2,4-triazol-3-yl)morpholine is unique due to the presence of both the morpholine and triazole rings, which impart distinct chemical and physical properties. This combination allows for a wide range of applications in various fields, making it a versatile and valuable compound .
Eigenschaften
Molekularformel |
C6H9N5O3 |
|---|---|
Molekulargewicht |
199.17 g/mol |
IUPAC-Name |
4-(5-nitro-1H-1,2,4-triazol-3-yl)morpholine |
InChI |
InChI=1S/C6H9N5O3/c12-11(13)6-7-5(8-9-6)10-1-3-14-4-2-10/h1-4H2,(H,7,8,9) |
InChI-Schlüssel |
QTBQKIONJHPQOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NNC(=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[1-(Propan-2-yl)-1H-pyrazol-4-yl]pyridine-2-carboxylic acid](/img/structure/B13224674.png)
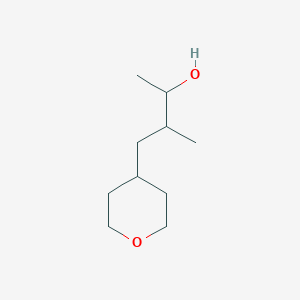
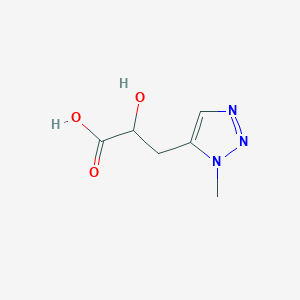


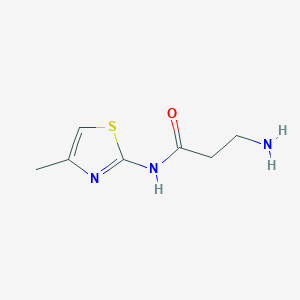
![{8,8-Difluoro-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13224702.png)
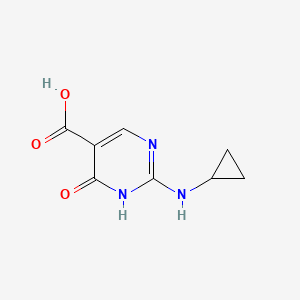

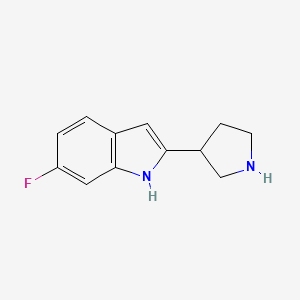
![[3-(Hexylamino)phenyl]methanol](/img/structure/B13224740.png)

![3-Chloro-N-[(4-formylphenyl)methyl]propanamide](/img/structure/B13224752.png)
